molecular formula C12H7N3 B3189989 5-Aminonaphthalene-2,3-dicarbonitrile CAS No. 37622-98-3

5-Aminonaphthalene-2,3-dicarbonitrile

Cat. No.: B3189989
CAS No.: 37622-98-3
M. Wt: 193.2 g/mol
InChI Key: PHEJEDUMGUKQBK-UHFFFAOYSA-N
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Description

5-Aminonaphthalene-2,3-dicarbonitrile (CAS: 37622-98-3, InChIKey: PHEJEDUMGUKQBK-UHFFFAOYSA-N) is a naphthalene-based derivative featuring amino and cyano substituents at the 5th and 2,3-positions, respectively . This compound serves as a versatile precursor in organic synthesis, particularly for constructing heterocyclic systems such as triazepines and naphtho-fused derivatives . Its reactivity is attributed to the electron-withdrawing cyano groups and the nucleophilic amino group, enabling diverse transformations under mild conditions.

Properties

CAS No.

37622-98-3

Molecular Formula

C12H7N3

Molecular Weight

193.2 g/mol

IUPAC Name

5-aminonaphthalene-2,3-dicarbonitrile

InChI

InChI=1S/C12H7N3/c13-6-9-4-8-2-1-3-12(15)11(8)5-10(9)7-14/h1-5H,15H2

InChI Key

PHEJEDUMGUKQBK-UHFFFAOYSA-N

SMILES

C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N

Canonical SMILES

C1=CC2=CC(=C(C=C2C(=C1)N)C#N)C#N

Origin of Product

United States

Comparison with Similar Compounds

1,4-Dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

  • Structure: Contains two ketone groups at the 1,4-positions, unlike the amino group in 5-aminonaphthalene-2,3-dicarbonitrile.
  • Reactivity : Reacts with amidrazones to form 1,2,4-triazepines in high yields (66–80%) under mild conditions .
  • Applications : Used in synthesizing bioactive heterocycles but lacks direct biological activity data.

5-Nitro-1,4-dioxo-1,4-dihydronaphthalene-2,3-dicarbonitrile

  • Structure : Features a nitro group at the 5th position and ketone groups at 1,4-positions.
  • Properties : Higher molecular weight (253.17 g/mol) and polar character due to nitro substituents .

6,7-Disubstituted Naphthalene-2,3-dicarbonitriles

  • Structure : Bulky substituents at 6,7-positions (e.g., alkyl, aryl) to prevent π-π stacking.
  • Applications: Investigated for dual-state emission (DSE) in materials science, though this compound derivatives remain unexplored for this purpose .

Pyrazine Dicarbonitrile Derivatives

5-Chloro-6-methylpyrazine-2,3-dicarbonitrile

  • Structure : Pyrazine core with chloro and methyl groups.
  • Synthesis: Prepared via microwave-assisted aminodehalogenation (yields: 17–62%) .
  • Physical Properties : Melting points vary with crystallization methods (e.g., 128.7–130.7°C vs. literature 118–119°C) .

3-Benzylaminopyrazine-2,5-dicarbonitrile

  • Structure: Benzylamino substituent enhances lipophilicity.
  • Biological Activity : Shows moderate activity against Mycobacterium tuberculosis (MIC close to isoniazid at 3 µM) .

5-(4-Allyl-2-methoxyphenoxy)pyrazine-2,3-dicarbonitrile

  • Structure: Eugenol-derived substituent for DNA interaction studies.
  • Applications : Used in synthesizing metalloazaphthalocyanines for photodynamic therapy .

Biphenyl and Indole-Fused Dicarbonitriles

Compounds like 3-Amino-5-(1-vinylindol-2-yl)-biphenyl-2,4-dicarbonitrile feature extended π-systems and exhibit high synthetic yields (79–88%) . These derivatives are explored for optoelectronic applications but lack direct comparison with this compound in biological contexts.

Comparative Data Tables

Key Findings and Insights

Reactivity: this compound’s amino group enables nucleophilic substitutions, whereas ketone-containing analogs (e.g., 1,4-dioxonaphthalene derivatives) favor cycloaddition reactions .

Biological Potential: Pyrazine dicarbonitriles with amino/alkyl substituents show promise in antitubercular research, but naphthalene analogs are underexplored in this domain .

Synthesis Challenges : Electron-withdrawing groups (e.g., nitro) reduce yields in pyrazine derivatives, while crystallization methods significantly impact melting points .

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